(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid
CAS No.: 828254-18-8
Cat. No.: VC3287694
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 828254-18-8 |
---|---|
Molecular Formula | C12H23NO4 |
Molecular Weight | 245.32 g/mol |
IUPAC Name | (2S)-4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |
Standard InChI | InChI=1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Standard InChI Key | WWKOREWJYZNXDX-VIFPVBQESA-N |
Isomeric SMILES | CC(C)C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |
SMILES | CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES | CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Structure and Properties
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid belongs to the family of protected amino acid derivatives, characterized by its unique molecular structure that combines several functional groups. The compound features a carboxylic acid moiety, a chiral carbon center with an S configuration, and an amino group protected by a tert-butoxycarbonyl (Boc) group . This structural arrangement provides the compound with distinct chemical properties that make it particularly useful in various synthetic applications.
The molecular formula of this compound is C12H23NO4, with a molecular weight of 245.3153 g/mol . The presence of the Boc protecting group is a defining characteristic of this compound, as it provides protection for the amino functionality during various chemical transformations. This protecting group consists of a tert-butyl ester of carbamic acid and is widely utilized in organic synthesis due to its stability under basic and nucleophilic conditions while being readily removable under acidic conditions.
The stereogenic center in the S configuration is another critical feature of this compound, as it determines its ability to interact with other chiral molecules in a stereoselective manner. This property is essential for its applications in asymmetric synthesis and as a chiral auxiliary in the creation of enantiomerically pure compounds.
Physical and Chemical Data
The comprehensive physical and chemical properties of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid are summarized in the following table:
Property | Value |
---|---|
Chemical Name | Pentanoic acid,2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methyl-, (2S)- |
CAS Number | 828254-18-8 |
Molecular Formula | C12H23NO4 |
Molecular Weight | 245.3153 g/mol |
Configuration | S |
Product Number | AG00G839(AGN-PC-0UNAP1) |
Applications in Chemical Synthesis
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid has emerged as a compound of significant importance in chemical synthesis due to its versatile nature and unique structural features. Its applications span across multiple areas of organic chemistry, with particular emphasis on asymmetric synthesis and peptide chemistry . The compound's ability to serve as both a chiral auxiliary and a building block in peptide synthesis makes it an invaluable tool for chemists working on the development of complex molecules.
The presence of the Boc protecting group on the amino functionality allows for selective reactions at other parts of the molecule, while the chiral center provides a means to control stereochemistry in subsequent transformations. These properties collectively contribute to the compound's utility in creating pharmaceuticals, fine chemicals, and advanced materials with precise structural features.
Role as a Chiral Auxiliary
One of the most significant applications of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid in chemical synthesis is its use as a chiral auxiliary . In asymmetric synthesis, this compound can function as a valuable tool for introducing chirality into organic molecules in a controlled manner. By utilizing this compound as a chiral template, chemists can achieve stereoselective reactions that preferentially form one enantiomer over another.
The importance of this application cannot be overstated, particularly in the pharmaceutical industry where the stereochemistry of a compound can dramatically affect its biological activity. Through the use of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid as a chiral auxiliary, researchers can selectively create enantiomerically pure compounds, which is essential for the development of effective and safe medications . The compound's chiral center with the S configuration provides a defined spatial arrangement that can influence the stereochemical outcome of subsequent reactions.
Applications in Peptide Chemistry
Another crucial application of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid is in the field of peptide chemistry . As a protected amino acid derivative, this compound plays a vital role in peptide synthesis, where it can be incorporated into peptide chains to introduce specific functionalities at desired positions. This capability is particularly valuable in the design and synthesis of peptide-based molecules with targeted properties.
In peptide chemistry, the compound enables researchers to achieve precise control over the structure and properties of the resulting peptides. By incorporating (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid into peptide synthesis protocols, chemists can create novel bioactive compounds with defined structural features . This level of control is essential for developing peptide-based drugs, enzyme inhibitors, and other bioactive molecules that require specific three-dimensional configurations to interact effectively with their biological targets.
Comparison with Related Compounds
Understanding how (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid compares to structurally related compounds provides valuable insights into its unique properties and applications. Several similar compounds appear in the literature, each with distinctive features that affect their chemical behavior and utility in various contexts.
One closely related compound is (S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid, which has a molecular weight of 231.289 g/mol and lacks the 4-methyl group present in our target compound . This structural difference, though seemingly minor, can significantly impact the compound's physical properties, reactivity, and biological activity. The absence of the methyl group alters the hydrophobicity and steric bulk of the molecule, potentially affecting its interactions with other compounds or biological systems.
Another related compound is 2-(tert-butoxycarbonylamino)-4-methyl-pentanoic acid ethyl ester, which features an ethyl ester instead of a carboxylic acid group . This modification changes the compound's reactivity profile, as esters are less acidic than carboxylic acids and exhibit different behavior in various chemical transformations. The ethyl ester derivative might be used in situations where a less reactive carboxylic acid functionality is desired, or as an intermediate in synthetic pathways.
More complex derivatives include dipeptide-like structures such as (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid, which incorporates additional amino acid units and amide bonds. These compounds represent higher-order structures that might find applications in more specialized areas of peptide chemistry and drug development.
The following table summarizes the key differences between (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid and some of its structural relatives:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid | C12H23NO4 | 245.3153 | Target compound |
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid | C11H21NO4 | 231.289 | Lacks 4-methyl group |
2-(tert-butoxycarbonylamino)-4-methyl-pentanoic acid ethyl ester | C13H25NO4 | Not specified in search results | Contains ethyl ester instead of carboxylic acid |
Research Findings and Significance
The research surrounding (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid highlights its importance as a building block in organic synthesis. Studies have demonstrated that this compound plays a crucial role in creating complex molecules with defined stereochemical properties, which is particularly valuable in pharmaceutical development and materials science.
In asymmetric synthesis, research has shown that (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid can effectively control the stereochemical outcome of various reactions, leading to the preferential formation of specific stereoisomers . This capability is of paramount importance in the pharmaceutical industry, where the biological activity of a compound often depends on its three-dimensional structure. By utilizing this compound as a chiral auxiliary, researchers can develop more effective and safer medications with enhanced target specificity.
In the field of peptide chemistry, investigations have revealed that (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid enables precise control over peptide structure and function . By incorporating this compound into peptide chains, scientists can introduce specific functionalities at desired positions, creating peptides with tailored properties for applications in medicine, biotechnology, and materials science. This level of control is essential for developing peptide-based drugs that can interact specifically with their biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume